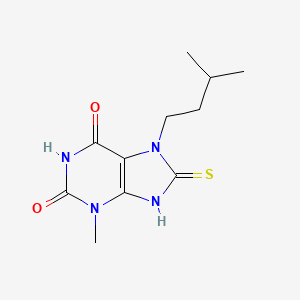
7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 6-thioguanine, is a purine analog that has been used in the treatment of leukemia and inflammatory bowel disease. This compound has been studied extensively due to its ability to inhibit DNA synthesis and repair, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Inhibitory Effects on SARS Coronavirus Helicase
A study identified a compound structurally similar to the one , demonstrating inhibitory effects against the severe acute respiratory syndrome (SARS) coronavirus helicase. This compound suppressed both ATP hydrolysis and double-stranded DNA unwinding activities, suggesting potential as a SARS coronavirus inhibitor without showing cytotoxicity up to 80 µM concentration (Cho et al., 2015).
Purine Alkaloids from Marine Sources
Research on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa revealed compounds with weak cytotoxicity toward human cancer cell lines. This study highlights the potential of purine derivatives, including those structurally related to "7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione," in contributing to the discovery of new anticancer agents (Qi et al., 2008).
Synthesis and Immunomodulatory Effects
Another study focused on synthesizing novel analogues of naturally occurring purine nucleosides to investigate their immunomodulatory effects. This research indicates the utility of purine derivatives in exploring new therapeutic avenues for enhancing immune responses (Nagahara et al., 1990).
Ionization and Methylation Reactions
Investigation into the ionization and methylation reactions of purine-6,8-diones, including those with structural similarities to the chemical , provided insights into their chemical properties and potential applications in pharmaceutical development (Rahat et al., 1974).
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-6(2)4-5-15-7-8(12-11(15)18)14(3)10(17)13-9(7)16/h6H,4-5H2,1-3H3,(H,12,18)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOPOLAQTXBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

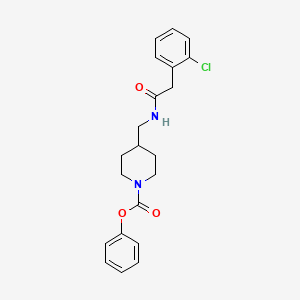
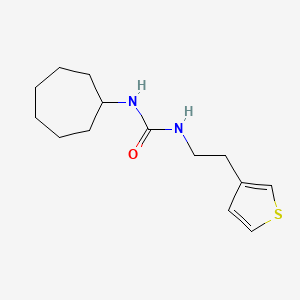
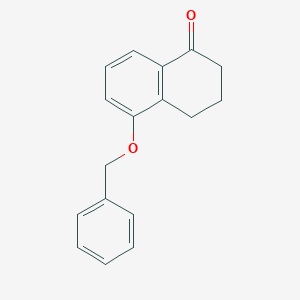
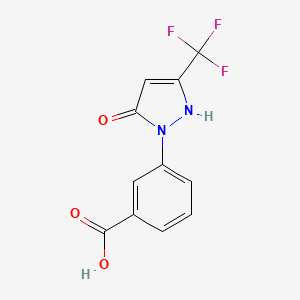
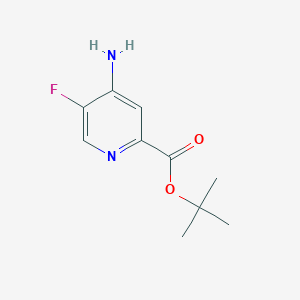
![(1-(2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2609685.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
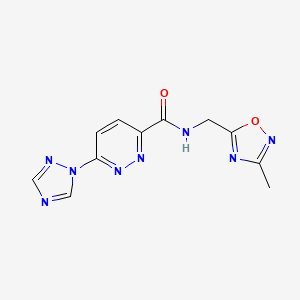
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)
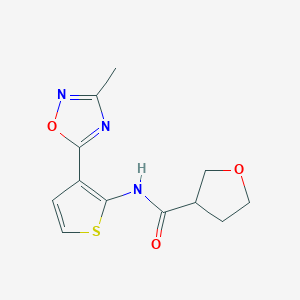
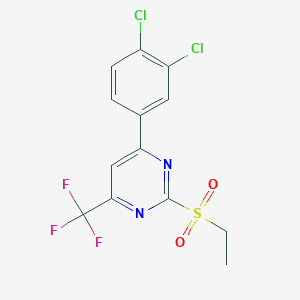
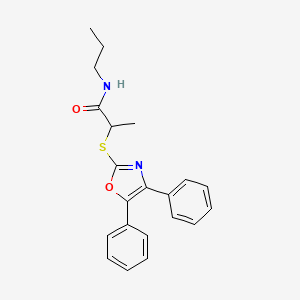
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![5-Methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2609696.png)